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Abstract
PF-06679142 is a potent, orally bioavailable, small-molecule direct activator of AMP-activated

protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Developed by Pfizer,

this compound emerged from a lead optimization program aimed at treating diabetic

nephropathy by improving upon earlier clinical candidates. The core strategy involved

enhancing metabolic stability and reducing renal clearance. Preclinical studies demonstrated

that PF-06679142 robustly activates the renally-expressed AMPK β1-containing isoforms,

leading to significant improvements in kidney function in animal models of diabetic

nephropathy, independent of glycemic control. This document provides a detailed technical

overview of the discovery, mechanism of action, preclinical data, and development strategy for

PF-06679142.

Introduction: Targeting AMPK for Diabetic
Nephropathy
AMP-activated protein kinase (AMPK) is a serine/threonine kinase that functions as a master

sensor of cellular energy status.[1] When activated by rising AMP/ATP or ADP/ATP ratios,

AMPK works to restore energy balance by stimulating catabolic processes (e.g., fatty acid

oxidation, glucose uptake) and inhibiting anabolic pathways (e.g., lipid and protein synthesis).

[1] In the context of diabetic nephropathy, reduced AMPK activity has been observed in the
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kidneys of both human patients and animal models, suggesting that pharmacological activation

of AMPK could be a viable therapeutic strategy.[1]

The development of PF-06679142 was built upon a preceding clinical candidate, PF-06409577,

a 6-chloro-indole-3-carboxylic acid derivative.[2] While potent, PF-06409577 was subject to

rapid clearance via glucuronidation and active renal excretion mediated by organic anion

transporters (OATs).[2][3] The primary goal of the optimization program that led to PF-
06679142 was to mitigate these clearance pathways to improve the pharmacokinetic profile.[3]

Discovery and Lead Optimization
The discovery of PF-06679142 was a result of a structure-activity relationship (SAR) campaign

to address the metabolic liabilities of the initial indole acid series. The key structural

modifications aimed to reduce both glucuronidation and OAT3-mediated transport.

Key Optimization Strategies:

Minimizing Renal Clearance: A correlation was established between in vitro uptake by the

OAT3 transporter and in vivo renal clearance in rats.[3]

Improving Metabolic Stability: The primary metabolic fate was identified as acyl

glucuronidation.[4]

Structural Modification: The 6-chloroindole core of the parent series was replaced with a 4,6-

difluoroindole core. This modification proved critical in reducing susceptibility to both

glucuronidation and active renal transport, leading to lower plasma clearance and negligible

renal clearance in preclinical species.[3]

PF-06679142, identified as compound 10 in the discovery publication, emerged as a lead

candidate with a desirable balance of high potency and an improved pharmacokinetic profile.[3]

Mechanism of Action
PF-06679142 is a direct, allosteric activator of AMPK. It binds to a novel site on the AMPK

complex known as the "Allosteric Drug and Metabolite (ADaM)" site, which is distinct from the

nucleotide-binding sites.[4] This binding has a dual effect:
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Allosteric Activation: It induces a conformational change that directly increases the kinase's

enzymatic activity.

Protection from Dephosphorylation: It prevents the dephosphorylation of a key threonine

residue (Thr172) in the activation loop of the AMPK α-subunit, thus locking the enzyme in its

active state.

The compound is highly selective for AMPK heterotrimers containing the β1 subunit over those

with the β2 subunit.[1] This is particularly relevant for treating kidney disease, as the β1 isoform

is the predominant form expressed in human and rodent kidneys.[1]

Below is a diagram illustrating the AMPK signaling pathway and the role of PF-06679142.
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Caption: AMPK signaling pathway and the mechanism of PF-06679142 action.
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Data Presentation
In Vitro Potency
PF-06679142 is a potent activator of the human α1β1γ1 AMPK isoform. The quantitative data

for its activity against various isoforms are summarized below.

Compound AMPK Isoform EC50 (nM)

PF-06679142 α1β1γ1 22[3]

Detailed data for other isoforms are available in the supplementary information of the primary

publication.[3]

Preclinical Pharmacokinetics
The compound was profiled in several preclinical species to determine its pharmacokinetic

properties. The key innovation of the 4,6-difluoroindole scaffold was the significant reduction in

clearance compared to earlier analogs.

Species Route
Clearance
(CLp)
(mL/min/kg)

Volume of
Distribution
(Vdss)
(L/kg)

Half-life (t½)
(h)

Oral
Bioavailabil
ity (F%)

Rat IV / PO
Data in Supp.

Info.[3]

Data in Supp.

Info.[3]

Data in Supp.

Info.[3]

Data in Supp.

Info.[3]

Dog IV / PO
Data in Supp.

Info.[3]

Data in Supp.

Info.[3]

Data in Supp.

Info.[3]

Data in Supp.

Info.[3]

Monkey IV / PO
Data in Supp.

Info.[3]

Data in Supp.

Info.[3]

Data in Supp.

Info.[3]

Data in Supp.

Info.[3]

Note: Specific quantitative values for PF-06679142 are contained within the supplementary

information of Edmonds DJ, et al. J Med Chem. 2018;61(6):2372-2383, which was not directly

accessible.[3] The publication states the compound possesses "desirable oral absorption, low

plasma clearance, and negligible renal clearance in preclinical species."[3]
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In Vivo Efficacy
The therapeutic potential of selective AMPK β1 activation was assessed in the ZSF1 rat, a

model of type 2 diabetes that develops progressive diabetic nephropathy.

Treatment Group Dose
Change in Urine
Albumin/Creatinine
Ratio (vs. Vehicle)

Effect on Blood
Glucose

Vehicle - - No Change

Ramipril (ACEi) Standard Dose Reduction No Change

AMPK Activator 3-30 mg/kg/day
Greater reduction than

Ramipril[1]
No Change[1]

Note: The study by Salatto et al. used close analogs of PF-06679142. Chronic administration

elevated AMPK phosphorylation in the kidney and reduced the progression of proteinuria to a

greater extent than the standard-of-care, ramipril, without impacting blood glucose levels.[1]

The treatment also modulated gene expression related to cellular hypertrophy, fibrosis, and

oxidative stress.[1]

Experimental Protocols
Detailed experimental protocols are provided in the supplementary information of the primary

publication by Edmonds et al.[3] The following are summaries of the key methodologies

employed.

AMPK Activation Assays (TR-FRET)
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was

used to measure the activation of purified AMPK heterotrimers. The assay detects the

phosphorylation of a fluorescently labeled peptide substrate by the activated kinase.

Protocol Summary:

Recombinant human AMPK isoforms were expressed and purified.
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The enzyme was incubated with the test compound (e.g., PF-06679142) at various

concentrations in the presence of ATP and a biotinylated peptide substrate (SAMStide).

The reaction was stopped, and phosphorylation was detected by adding a Europium-

labeled anti-phospho-serine antibody and streptavidin-allophycocyanin (SA-APC).

FRET signal, proportional to substrate phosphorylation, was measured on a suitable plate

reader. EC50 values were determined from concentration-response curves.

Organic Anion Transporter (OAT) Uptake Assay
Principle: This cellular assay measures the uptake of a compound into cells overexpressing

a specific transporter, in this case, human or rat OAT3, to determine if the compound is a

substrate.

Protocol Summary:

HEK293 cells stably expressing hOAT3 or rOat3 were cultured.

Cells were incubated with radiolabeled substrate (e.g., [³H]estrone sulfate) in the presence

or absence of the test compound.

After incubation, cells were washed to remove extracellular substrate.

Intracellular radioactivity was measured by scintillation counting.

Inhibition of uptake of the known substrate was used to determine the IC50 of the test

compound, indicating its potential as an OAT3 substrate.

In Vivo Pharmacokinetic Studies
Principle: To determine the pharmacokinetic parameters (Clearance, Volume of Distribution,

Half-life, Bioavailability) of the compound in preclinical species.

Protocol Summary:

Male Wistar rats (or other species like beagle dogs or cynomolgus monkeys) were

administered the compound via intravenous (IV) and oral (PO) routes.
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Blood samples were collected at predetermined time points post-dosing.

Plasma was isolated, and the concentration of the parent drug was quantified using a

validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

Pharmacokinetic parameters were calculated using non-compartmental analysis software.

ZSF1 Rat Model of Diabetic Nephropathy
Principle: To evaluate the long-term efficacy of the AMPK activator in a genetically obese and

diabetic rat model that develops kidney disease resembling human diabetic nephropathy.

Protocol Summary:

Male obese ZSF1 rats were used. Dosing began at an age when proteinuria is established

(e.g., 14-20 weeks).

Animals were dosed daily via oral gavage with vehicle, a positive control (e.g., ramipril), or

the test compound for a chronic period (e.g., 8-12 weeks).

Urine was collected periodically (e.g., every 2-4 weeks) for measurement of albumin and

creatinine to assess proteinuria (Urine Albumin-to-Creatinine Ratio, UACR).

At the end of the study, blood and kidney tissues were collected for analysis of drug

exposure, target engagement (pAMPK levels), and markers of kidney injury (gene

expression, histology).

Synthesis Pathway and Development Workflow
The synthesis of the indole-3-carboxylic acid scaffold generally involves a Suzuki coupling to

install the 5-aryl group onto a halogenated indole core, followed by introduction of the 3-

carboxy group.
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General Synthesis Route Development Workflow
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Caption: Generalized synthesis and development workflow for PF-06679142.

Clinical Development and Conclusion
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The predecessor to PF-06679142, PF-06409577, was advanced to Phase 1 clinical trials

(NCT02286882) to assess its safety, tolerability, and pharmacokinetics in healthy adult

subjects.[5] However, public records indicate that this trial was terminated, and the compound's

development was discontinued.[4] While one publication noted that PF-06679142 (referred to

as indole 3) was selected for advancement to first-in-human trials, no public clinical trial records

for this specific compound are available.[4] It is likely that development was halted during

preclinical toxicology or for strategic reasons following the discontinuation of its predecessor.

In conclusion, PF-06679142 represents a successful outcome of a rational drug design

campaign to generate a potent, selective, and orally bioavailable AMPK activator with an

improved pharmacokinetic profile. The strategy of modifying the indole core to a 4,6-

difluoroindole effectively mitigated the clearance liabilities of earlier compounds. Preclinical

data strongly supported its potential as a novel, non-glycemic-lowering therapeutic for diabetic

nephropathy. Despite its promising preclinical profile, the compound did not progress

significantly into clinical development, a fate shared by its predecessor, highlighting the

challenges of translating preclinical success into clinical reality. The insights gained from this

program, however, remain valuable for the future design of AMPK activators.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b12414679#discovery-and-development-of-pf-
06679142]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b12414679#discovery-and-development-of-pf-06679142
https://www.benchchem.com/product/b12414679#discovery-and-development-of-pf-06679142
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12414679?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

